

Application Notes: Utilizing GR 64349 for NK2 Receptor Radioligand Binding Assays

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Compound of Interest

Compound Name: GR 64349

Cat. No.: B10855664

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Introduction

GR 64349 is a potent and highly selective peptide agonist for the tachykinin NK2 receptor, demonstrating significantly greater affinity for the NK2 receptor over NK1 and NK3 subtypes.[1] [2] This selectivity makes it a valuable research tool for investigating the pharmacological and physiological roles of the NK2 receptor. In radioligand binding assays, **GR 64349** can be effectively used as a competitor against a radiolabeled NK2 receptor ligand to determine the binding affinity of novel compounds. This document provides detailed protocols and application notes for the use of **GR 64349** in a radioligand binding assay for the human NK2 receptor.

Principle of the Assay

Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor. In a competition binding assay, a fixed concentration of a radiolabeled ligand (e.g., [¹²⁵I]-Neurokinin A) is incubated with a source of the NK2 receptor (e.g., cell membranes from a recombinant cell line) in the presence of varying concentrations of an unlabeled competitor compound (in this case, **GR 64349** or a test compound). The unlabeled compound competes with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the competitor, a competition curve can be generated, from which the inhibitory constant (K_i) of the competitor can be determined.

Data Presentation

Table 1: Properties of **GR 64349**

Property	Value	Reference
Molecular Weight	921.12 g/mol	[1]
Formula	C ₄₂ H ₆₈ N ₁₀ O ₁₁ S	[1]
Sequence	KDSFVGLM (Modifications: Leu-7 = R-γ-lactam-Leu, Met-8 = C-terminal amide)	[1]
Solubility	Soluble to 1 mg/ml in water	
Purity	≥95%	
Storage	Store at -20°C	

Table 2: Binding Affinity of **GR 64349** and Endogenous Ligands at the Human NK2 Receptor

Ligand	pKi	Ki (nM)	Radioligand	Cell Line	Reference
GR 64349	7.77 ± 0.10	~17	[¹²⁵ I]-NKA	CHO cells expressing human NK2 receptors	
Neurokinin A (NKA)	9.10 ± 0.16 (pEC ₅₀)	-	-	CHO cells expressing human NK2 receptors	
Substance P	<5	>10,000	[³ H]-septide	CHO cells expressing human NK1 receptors	

Table 3: Selectivity of **GR 64349**

Receptor Selectivity	Fold Selectivity	Reference
NK2 over NK1	>1000	
NK2 over NK3	>300	

Experimental Protocols

Materials and Reagents

- **GR 64349**
- Radioligand: [¹²⁵I]-Neurokinin A ([¹²⁵I]-NKA), specific activity ~81.4 TBq/mmol
- Cell Membranes: Membranes from CHO cells stably expressing human recombinant NK2 receptors.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
- Non-specific Binding Control: 1 μM Neurokinin A (NKA)
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
- 96-well plates
- Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
- Filtration apparatus
- Scintillation counter
- Scintillation fluid

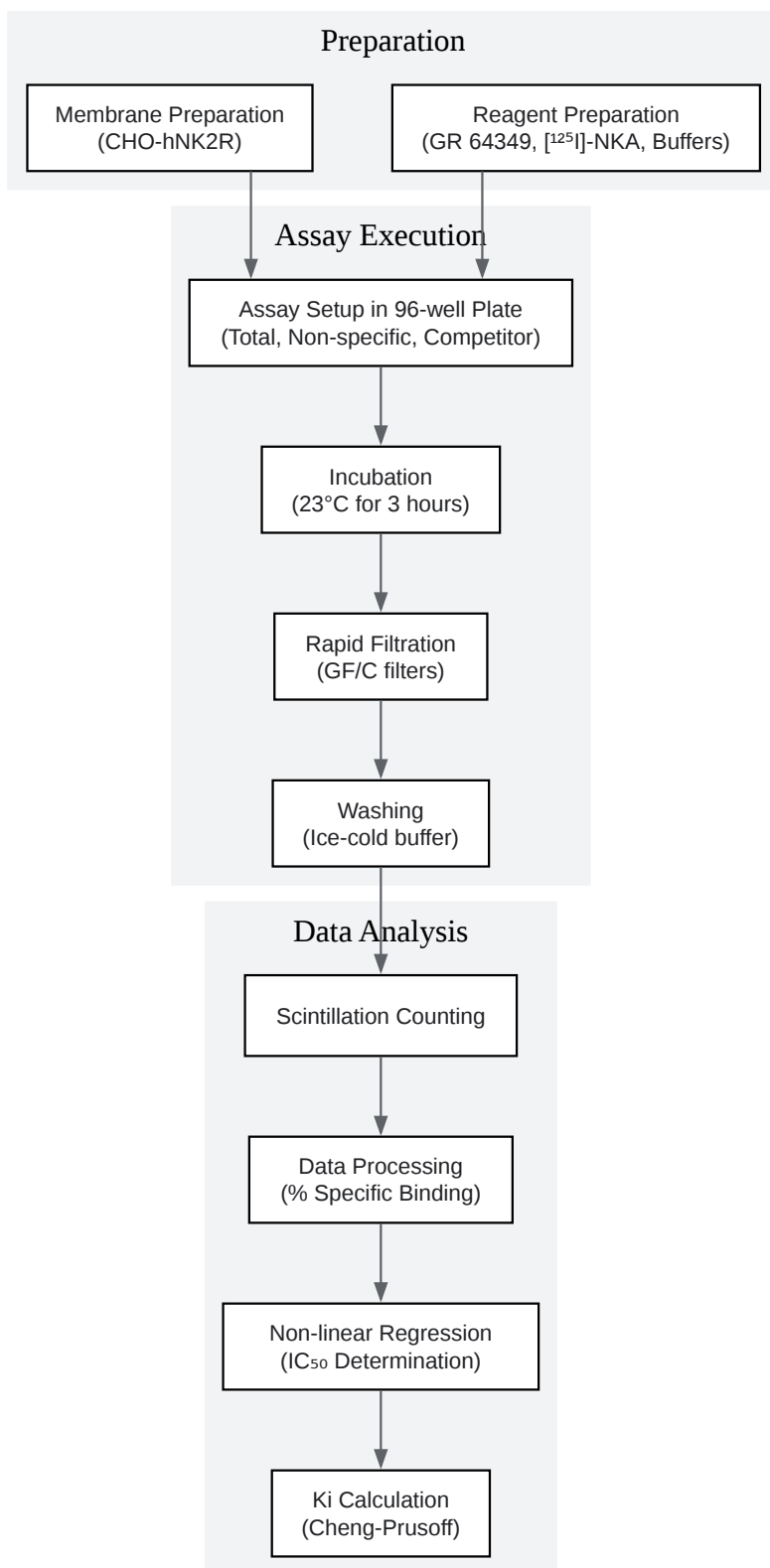
Protocol: Radioligand Competition Binding Assay

- Membrane Preparation:
 - Thaw the frozen cell membranes expressing NK2 receptors on ice.

- Homogenize the membranes in ice-cold assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
- Dilute the membranes in assay buffer to the desired final concentration (e.g., 6 μ g/well).
- Assay Setup:
 - In a 96-well plate, add the following components in a final volume of 250 μ L per well:
 - 50 μ L of varying concentrations of **GR 64349** or test compound (typically in triplicate).
 - 50 μ L of assay buffer for total binding wells.
 - 50 μ L of 1 μ M NKA for non-specific binding wells.
 - 50 μ L of [125 I]-NKA diluted in assay buffer to a final concentration of 0.1 nM.
 - 150 μ L of the diluted membrane preparation (6 μ g protein/well).
- Incubation:
 - Incubate the plate at 23°C for 3 hours with gentle agitation.
- Filtration:
 - Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% PEI using a cell harvester.
 - Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
- Counting:
 - Dry the filters.
 - Place the dried filters into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

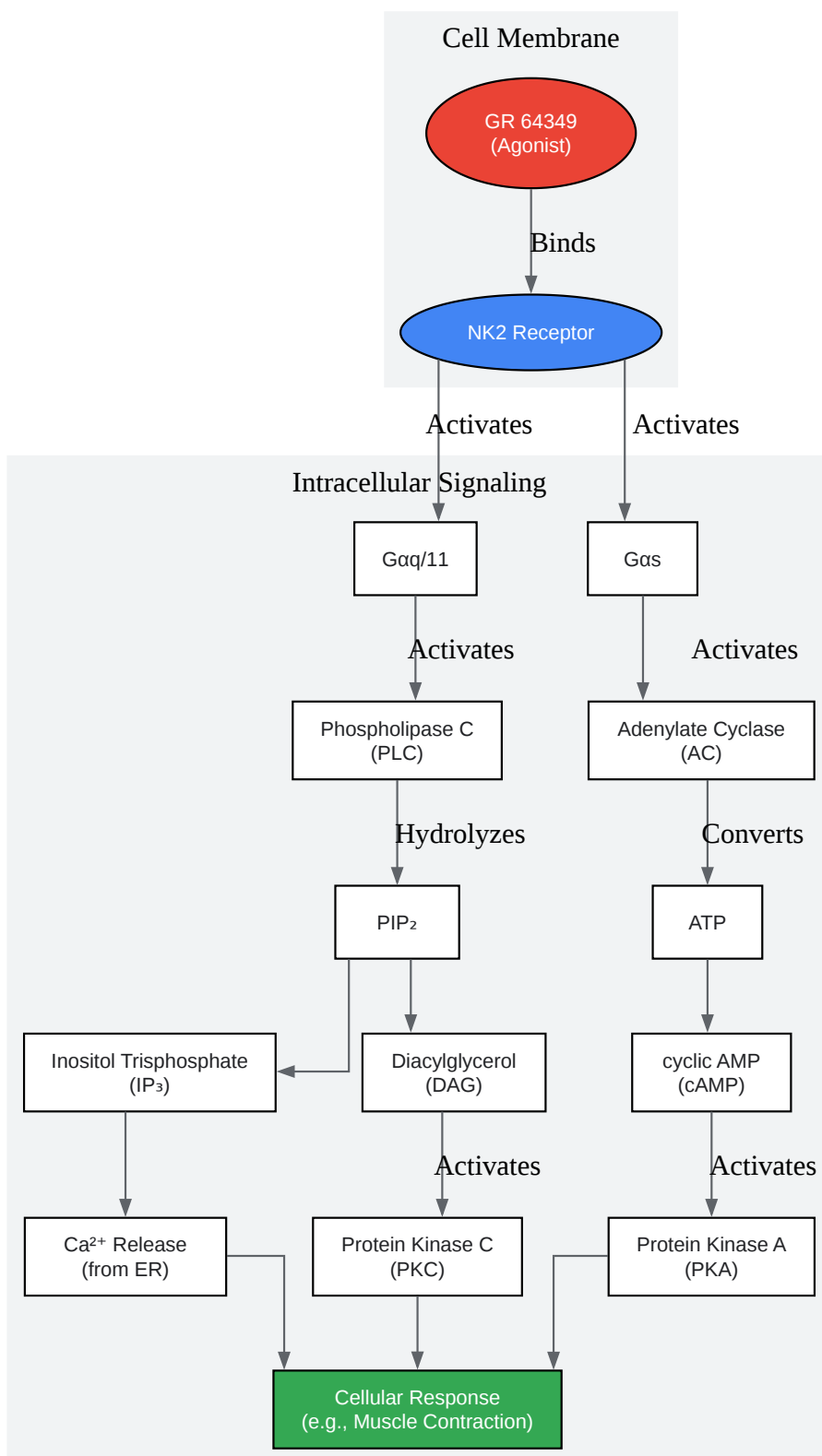
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 1 μ M NKA) from the total binding (counts in the absence of competitor).
 - Plot the percentage of specific binding against the logarithm of the competitor concentration.
 - Fit the data using a non-linear regression analysis (one-site competition model) to determine the IC_{50} value (the concentration of the competitor that inhibits 50% of the specific binding).
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations



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Radioligand Binding Assay Workflow



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NK2 Receptor Signaling Pathway

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References

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